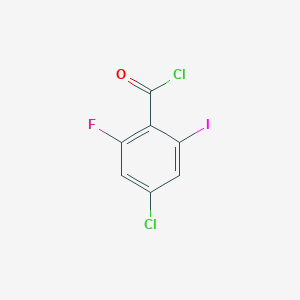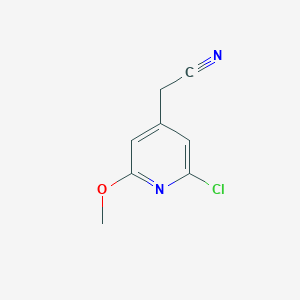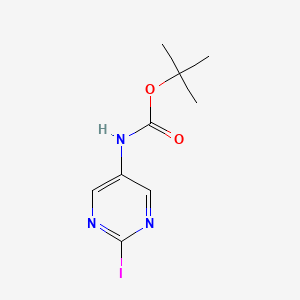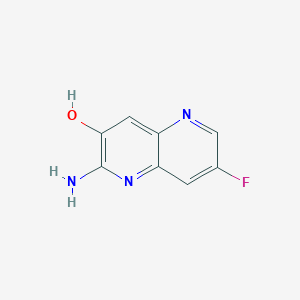
4-Chloro-2-fluoro-6-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-6-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodobenzoyl chloride typically involves the chlorination, fluorination, and iodination of benzoyl chloride. One common method includes the reaction of 4-chlorobenzoyl chloride with fluorine and iodine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine, fluorine, or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-Chloro-2-fluoro-6-iodobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, fluorine, and iodine atoms into aromatic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and iodine) on the benzene ring makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations to synthesize complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzoyl chloride: Similar in structure but lacks the chlorine atom.
4-Chloro-2-fluoro-1-iodobenzene: Similar but with different functional groups.
2-Iodobenzoyl chloride: Lacks both chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-fluoro-6-iodobenzoyl chloride is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical synthesis processes.
Properties
Molecular Formula |
C7H2Cl2FIO |
|---|---|
Molecular Weight |
318.90 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-iodobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2FIO/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |
InChI Key |
BXONZRSEWWVFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)




![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
